3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound that features a benzimidazole moiety linked to a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the condensation of 2-methyl-1H-benzimidazole with a suitable pyrrole-2,5-dione precursor. One common method involves the use of o-phenylenediamine and formic acid to form the benzimidazole ring, followed by the reaction with an appropriate pyrrole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced benzimidazole or pyrrole derivatives.
Scientific Research Applications
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrrole-2,5-dione structure.
1-phenyl-1H-pyrrole-2,5-dione: Contains the pyrrole-2,5-dione moiety but not the benzimidazole ring.
Uniqueness
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of the benzimidazole and pyrrole-2,5-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H13N3O2/c1-12-19-14-9-5-6-10-15(14)20(12)16-11-17(22)21(18(16)23)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
KUIFMXLFCWECRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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